molecular formula C9H9ClFNO2 B14851835 Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate

Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate

Cat. No.: B14851835
M. Wt: 217.62 g/mol
InChI Key: LEZOYLFPAQSOPK-UHFFFAOYSA-N
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Description

Ethyl (3-chloro-4-fluoropyridin-2-yl)acetate is a high-purity chemical intermediate designed for research and development applications, particularly in pharmaceutical and agrochemical synthesis. This compound features both chloro and fluoro substituents on its pyridine ring, a combination known to enhance the lipophilicity, metabolic stability, and binding affinity of candidate molecules, making it a valuable scaffold for constructing novel bioactive compounds . As a key building block, its primary research value lies in the synthesis of diverse heterocyclic systems, including but not limited to 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles . These privileged structures are frequently explored for their broad-spectrum biological activities, such as antimicrobial, anticonvulsant, and anti-HIV properties . Furthermore, structurally similar fluoropyridine derivatives are integral in advanced drug discovery programs, exemplified by their use in developing potent and selective receptor agonists like the 5-HT1A receptor agonist NLX-266, which demonstrates promising antidepressant and antiparkinsonian-like effects . Handling and Safety: While specific hazard data for this exact isomer was not located, related chlorinated and fluorinated pyridines can be harmful and require careful handling. A safety data sheet for 3-Chloro-4-fluoropyridine indicates potential hazards including acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation . Researchers should consult the specific Safety Data Sheet (SDS) for this compound and conduct all procedures in a well-ventilated hood using appropriate personal protective equipment (PPE), including gloves and safety goggles . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-(3-chloro-4-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-7-9(10)6(11)3-4-12-7/h3-4H,2,5H2,1H3

InChI Key

LEZOYLFPAQSOPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1Cl)F

Origin of Product

United States

Preparation Methods

Reaction of 2,3-Dichloro-4-fluoropyridine with Ethyl Glycolate

A widely reported method involves substituting the chlorine atom at position 2 of 2,3-dichloro-4-fluoropyridine with an ethyl glycolate moiety. The reaction proceeds via nucleophilic aromatic substitution (SNAr) under alkaline conditions.

Procedure :

  • Substrate Preparation : 2,3-Dichloro-4-fluoropyridine (1 eq) is dissolved in anhydrous dimethylformamide (DMF).
  • Base Activation : Sodium hydride (1.2 eq) is added to generate the glycolate anion from ethyl glycolate.
  • Substitution : The mixture is heated to 70–80°C for 6–8 hours, yielding Ethyl (3-chloro-4-fluoropyridin-2-yl)acetate.

Optimization :

  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields by 15–20%.
  • Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity compared to ethanol or toluene.

Challenges :

  • Competing substitution at position 3 is mitigated by steric hindrance and electronic effects (fluorine’s strong electron-withdrawing nature).
  • Residual chloride is removed via aqueous washes (5% NaHCO3).

Esterification of (3-Chloro-4-fluoropyridin-2-yl)acetic Acid

Acid-Catalyzed Esterification

The carboxylic acid precursor, (3-chloro-4-fluoropyridin-2-yl)acetic acid, is esterified with ethanol using sulfuric acid or p-toluenesulfonic acid (PTSA).

Procedure :

  • Reaction Setup : The acid (1 eq), ethanol (5 eq), and H2SO4 (0.1 eq) are refluxed at 80°C for 12 hours.
  • Workup : The mixture is neutralized with NaHCO3, extracted with ethyl acetate, and purified via distillation.

Yield : 85–92% under optimized conditions.

Advantages :

  • Scalable to multi-kilogram batches with minimal byproducts.
  • Compatible with continuous flow reactors for industrial production.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

While less common, palladium-catalyzed coupling offers regioselective access to the pyridine core. A reported route employs 3-chloro-4-fluoro-2-iodopyridine and ethyl vinylacetate.

Procedure :

  • Catalyst System : Pd(PPh3)4 (5 mol%) and K2CO3 (2 eq) in toluene/water (3:1).
  • Coupling : Heated at 100°C for 24 hours, achieving 65–70% yield.

Limitations :

  • High catalyst loading and cost.
  • Competing homocoupling requires strict oxygen-free conditions.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol uses 2,3-dichloro-4-fluoropyridine, ethyl glycolate, and K2CO3 in DMF at 150°C for 15 minutes.

Benefits :

  • 95% conversion rate.
  • Energy efficiency and reduced solvent waste.

Industrial-Scale Manufacturing

Continuous Flow Synthesis

Patent CN111004170A details a continuous method for analogous pyridine esters:

  • Substitution : React 2,3-dichloro-4-fluoropyridine with ethyl cyanoacetate in methanol/NaOCH3.
  • Hydrogenation : Catalytic hydrogenation (Pd/C, H2, 60°C) reduces nitrile intermediates.
  • Cyclization : Acidic reflux in DMF yields the final product.

Key Metrics :

  • Purity : ≥98% (HPLC).
  • Throughput : 50 kg/day in pilot plants.

Analytical Characterization

Spectral Data

  • 1H NMR (400 MHz, CDCl3): δ 1.28 (t, J=7.1 Hz, 3H, CH2CH3), 4.21 (q, J=7.1 Hz, 2H, OCH2), 4.82 (s, 2H, CH2CO), 7.34 (d, J=5.6 Hz, 1H, Py-H), 8.42 (d, J=5.6 Hz, 1H, Py-H).
  • HRMS : m/z 232.03 [M+H]+ (calc. 232.04).

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl (3-chloro-4-fluoropyridin-2-yl)acetate and related compounds from the evidence:

Compound Substituents Key Properties Applications/Notes
This compound (Target) -Cl (C-3), -F (C-4) Expected moderate polarity due to halogen substituents; likely stable under acidic conditions. Potential intermediate in drug synthesis (e.g., kinase inhibitors).
Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate -Br (C-5), -Cl (C-3) Higher molecular weight (due to Br); increased lipophilicity. Used in cross-coupling reactions for C–C bond formation.
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate -Cl (C-3), -CF₃ (C-5) Enhanced electron-withdrawing effects; predicted boiling point: 524.9°C; pKa: 9.13. Likely bioactive due to trifluoromethyl group (common in agrochemicals).
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate Triazole ring fused to pyridine Increased hydrogen-bonding capacity; molecular formula: C₁₁H₁₁ClN₄O₂. Potential antimicrobial or antiviral agent.
Ethyl 2-(6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio)acetate Thietane and thioether groups Sulfur-containing groups may improve metabolic stability; IR ν=1735 cm⁻¹ (ester C=O). Explored in medicinal chemistry for sulfur’s role in drug delivery.

Key Observations:

Solubility: Ethyl acetate derivatives generally exhibit moderate polarity, balancing lipophilic (halogens) and hydrophilic (ester) regions. For example, ethyl acetate’s ability to dissolve both polar and non-polar compounds () suggests the target compound may be suitable for extraction or formulation processes .

Synthetic Flexibility :

  • Halogenated pyridines (e.g., bromo or chloro derivatives in ) are often intermediates in Suzuki-Miyaura or Ullmann couplings. The target compound’s -Cl substituent could facilitate such reactions .
  • Triazole-containing analogs () demonstrate the feasibility of appending heterocycles to the pyridine core, expanding bioactivity .

Biological Relevance :

  • Fluorine’s presence (as in the target compound and ) is associated with improved metabolic stability and membrane permeability in drug candidates .
  • Thioether and thietan groups () may influence pharmacokinetics, though this requires further study for the target compound .

Q & A

Q. What are the recommended synthetic routes for Ethyl (3-chloro-4-fluoropyridin-2-yl)acetate?

The compound can be synthesized via esterification or nucleophilic substitution. A common approach involves reacting 3-chloro-4-fluoropyridin-2-ylacetic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid). Reaction conditions such as temperature (60–80°C) and stoichiometric ratios should be optimized to account for electron-withdrawing substituents (Cl, F) on the pyridine ring, which may slow esterification. Purification via column chromatography or recrystallization is recommended to isolate the product .

Q. What safety protocols are critical when handling this compound?

Based on structurally similar pyridine derivatives:

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of toxic fumes.
  • In case of exposure, rinse skin with soap/water (15+ minutes) or eyes with saline. Seek medical attention if irritation persists .

Q. How can purity be assessed for this compound?

Employ analytical techniques like HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) or GC-MS (Gas Chromatography-Mass Spectrometry). Compare retention times and mass spectra with standards. For quantitative analysis, use internal calibration curves .

Q. What spectroscopic methods are suitable for structural confirmation?

  • NMR : Analyze 1^1H and 13^13C spectra to confirm substituent positions on the pyridine ring (e.g., chemical shifts for Cl and F substituents).
  • FT-IR : Identify ester carbonyl (C=O) stretches (~1740 cm1^{-1}) and pyridine ring vibrations .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers at –20°C under inert gas (N2_2 or Ar). Monitor for hydrolysis by periodic TLC analysis, especially in humid environments .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

Use single-crystal X-ray diffraction with SHELXL (for refinement) and WinGX (for data processing). Key steps:

  • Grow high-quality crystals via slow evaporation.
  • Solve the phase problem using direct methods (SHELXD).
  • Refine anisotropic displacement parameters and validate geometry with ORTEP .

Q. What strategies address contradictions in spectroscopic vs. computational data?

Cross-validate using:

  • DFT Calculations : Compare computed (e.g., Gaussian) vs. experimental 1^1H NMR shifts.
  • Tandem MS/MS : Fragment ion patterns can confirm substituent positions.
  • Dynamic NMR : Resolve conformational equilibria affecting spectral splitting .

Q. How can computational modeling predict reactivity in downstream applications?

Perform molecular docking (AutoDock Vina) to study interactions with biological targets. Use QSAR (Quantitative Structure-Activity Relationship) models to correlate electronic effects (Cl/F electronegativity) with activity. Solvent effects can be modeled via COSMO-RS .

Q. What challenges arise in refining crystal structures with disordered substituents?

For disordered Cl/F atoms:

  • Apply occupancy refinement in SHELXL.
  • Use restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters.
  • Validate with Hirshfeld surface analysis to assess packing effects .

Q. How to optimize reaction yields in functionalizing the pyridine core?

  • Microwave Synthesis : Reduces reaction time for halogenated intermediates.
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups. Monitor by LC-MS to identify side products .

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